Cas no 881560-20-9 (3-(1,3-dioxaindan-5-yl)amino-N-benzyl-2-cyanoprop-2-enamide)

3-(1,3-dioxaindan-5-yl)amino-N-benzyl-2-cyanoprop-2-enamide 化学的及び物理的性質
名前と識別子
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- 3-(1,3-dioxaindan-5-yl)amino-N-benzyl-2-cyanoprop-2-enamide
- (E)-3-(1,3-benzodioxol-5-ylamino)-N-benzyl-2-cyanoprop-2-enamide
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- インチ: 1S/C18H15N3O3/c19-9-14(18(22)21-10-13-4-2-1-3-5-13)11-20-15-6-7-16-17(8-15)24-12-23-16/h1-8,11,20H,10,12H2,(H,21,22)/b14-11+
- InChIKey: QIRDSQIXKOHNRU-SDNWHVSQSA-N
- ほほえんだ: C(NCC1=CC=CC=C1)(=O)/C(/C#N)=C/NC1=CC=C2OCOC2=C1
3-(1,3-dioxaindan-5-yl)amino-N-benzyl-2-cyanoprop-2-enamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26593431-0.05g |
3-[(1,3-dioxaindan-5-yl)amino]-N-benzyl-2-cyanoprop-2-enamide |
881560-20-9 | 90% | 0.05g |
$246.0 | 2023-09-13 |
3-(1,3-dioxaindan-5-yl)amino-N-benzyl-2-cyanoprop-2-enamide 関連文献
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3-(1,3-dioxaindan-5-yl)amino-N-benzyl-2-cyanoprop-2-enamideに関する追加情報
Professional Introduction to Compound with CAS No. 881560-20-9 and Product Name: 3-(1,3-dioxaindan-5-yl)amino-N-benzyl-2-cyanoprop-2-enamide
The compound with CAS No. 881560-20-9 and the product name 3-(1,3-dioxaindan-5-yl)amino-N-benzyl-2-cyanoprop-2-enamide represents a significant advancement in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, has garnered considerable attention due to its potential applications in drug development and medicinal chemistry. The presence of multiple functional groups, including an amide, a nitrile, and a benzyl moiety, makes it a versatile scaffold for further chemical modifications and biological evaluations.
Recent studies have highlighted the importance of heterocyclic compounds in medicinal chemistry, particularly those incorporating dioxane rings. The 1,3-dioxaindan moiety in this compound not only contributes to its structural complexity but also offers unique electronic and steric properties that can be exploited in the design of novel therapeutic agents. The dioxane ring is known for its stability and ability to engage in hydrogen bonding, making it a valuable component in drug molecules that require precise interactions with biological targets.
The amino-N-benzyl substituent further enhances the compound's potential as a pharmacophore. The benzyl group provides a hydrophobic surface that can interact favorably with lipid rafts in cell membranes, while the amino group offers opportunities for further derivatization through reactions such as coupling or acylation. These features make the compound a promising candidate for developing small-molecule inhibitors or modulators of various biological pathways.
The 2-cyanoprop-2-enamide portion of the molecule introduces a nitrile group and an amide bond, both of which are well-documented for their role in drug design. The nitrile group can serve as a bioisostere for carboxylic acids or esters, offering similar binding affinities while potentially enhancing metabolic stability. The amide bond, on the other hand, is a common motif in many biologically active compounds due to its ability to form hydrogen bonds and its stability under various physiological conditions.
Current research in the field of chemical biology has demonstrated that compounds with similar structural motifs can exhibit significant pharmacological activity. For instance, derivatives of dioxane-containing molecules have been investigated for their potential as antiviral agents, while benzyl-substituted amides have shown promise in the development of kinase inhibitors. The combination of these structural elements in 3-(1,3-dioxaindan-5-yl)amino-N-benzyl-2-cyanoprop-2-enamide suggests that it may possess unique properties suitable for addressing unmet medical needs.
In vitro studies have begun to explore the biological activity of this compound, with initial results indicating potential interactions with specific enzymes or receptors. The precise mechanism of action remains under investigation, but preliminary data suggest that it may modulate pathways relevant to inflammation or neurodegeneration. These findings align with broader trends in drug discovery, where multi-targeted approaches are increasingly being pursued to achieve greater therapeutic efficacy.
The synthetic route to 3-(1,3-dioxaindan-5-yl)amino-N-benzyl-2-cyanoprop-2-enamide is also noteworthy. The synthesis involves multiple steps, including cyclization reactions to form the dioxane ring and condensation reactions to introduce the amide and nitrile functionalities. Advanced synthetic techniques such as transition-metal catalysis have been employed to improve yield and selectivity. These methods not only highlight the synthetic prowess required to produce complex molecules but also contribute to the growing body of knowledge in organic chemistry.
The pharmaceutical industry continues to invest heavily in the discovery and development of novel active ingredients. Compounds like 3-(1,3-dioxaindan-5-yl)amino-N-benzyl-2-cyanoprop-2-enamide represent critical components in this effort. By leveraging cutting-edge chemical synthesis and biological evaluation techniques, researchers aim to identify molecules that can be developed into safe and effective therapeutics. The potential applications span across various therapeutic areas, including oncology, immunology, and central nervous system disorders.
As our understanding of biological systems continues to evolve, so does our approach to drug design. Computational methods play an increasingly important role in predicting molecular properties and optimizing lead compounds before they enter into costly preclinical testing. Tools such as molecular docking simulations allow researchers to model interactions between 3-(1,3-dioxaindan-5-yl)amino-N-benzyl-2-cyanoprop-2-enamide and target proteins, providing insights into its binding mode and potential side effects.
The regulatory landscape for new drugs is also evolving to accommodate innovative approaches to drug development. Regulatory agencies are increasingly recognizing the value of novel chemical entities that may offer advantages over existing treatments. This trend bodes well for compounds like 3-(1,3-dioxaindan-5-yl)amino-N-benzyl-2-cyanoprop-2-enamide, which may benefit from streamlined approval processes if they demonstrate clear therapeutic benefits.
In conclusion,3-(1,3-dioxaindan-5-yl)amino-N-benzyl-2-cyanoprop-2-enamide (CAS No. 881560-20-9) is a promising compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive candidate for further development into novel therapeutics targeting various diseases. As research progresses,this compound is expected to contribute valuable insights into drug design principles and potentially improve patient outcomes through innovative treatments.
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